Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate
CAS No.: 1116093-90-3
Cat. No.: VC15961267
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116093-90-3 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | methyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-7-carboxylate |
| Standard InChI | InChI=1S/C12H12O4/c1-15-12(14)8-4-5-11-9(7-8)10(13)3-2-6-16-11/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | DFSOVAMBJOTRGR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCCCC2=O |
Introduction
Structural Characteristics and Physicochemical Properties
Core Architecture
The compound features a benzoxepine backbone—a seven-membered oxygen-containing heterocycle fused to a benzene ring. The oxepine ring exists in a partially saturated state, with ketone functionality at position 5 and a methyl ester group at position 7 . This arrangement introduces stereoelectronic effects that influence reactivity. Key structural attributes include:
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Fused bicyclic system: Enhances rigidity, potentially improving target binding selectivity.
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Electron-withdrawing groups: The 5-keto and 7-ester moieties polarize the molecule, facilitating nucleophilic attacks at the α-carbonyl positions .
Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1116093-90-3 | |
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | 220.22 g/mol | |
| IUPAC Name | Methyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-7-carboxylate | |
| SMILES | COC(=O)C1=CC2=C(C=C1)OCCCC2=O |
The planar aromatic system (benzene ring) contributes to π-π stacking interactions, while the oxepine ring’s partial saturation allows conformational flexibility .
Synthesis and Functionalization
Key Synthetic Routes
Synthesis typically involves multi-step protocols starting from phenolic precursors. A representative pathway includes:
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Friedel-Crafts Acylation: Introduction of the keto group at position 5 using acyl chlorides under Lewis acid catalysis.
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Cyclization: Formation of the oxepine ring via intramolecular Williamson ether synthesis, employing bases like NaOEt/EtOH .
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Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .
Optimization Challenges
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Regioselectivity: Competing reactions at the benzene ring’s ortho/para positions necessitate careful catalyst selection .
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Byproduct Formation: Over-oxidation of the oxepine ring can occur, requiring inert atmospheres and low temperatures.
Chemical Reactivity and Derivatives
Functional Group Transformations
The 5-keto and 7-ester groups serve as handles for further derivatization:
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Nucleophilic Additions: Grignard reagents attack the ketone, generating secondary alcohols (e.g., formation of 5-hydroxy analogs) .
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Ester Hydrolysis: Base-mediated saponification yields the carboxylic acid, enabling amide coupling with amines .
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Ring-Opening Reactions: Strong nucleophiles (e.g., NH₃) cleave the oxepine ether linkage, producing dicarbonyl intermediates .
Bioactive Derivatives
Structural modifications have yielded compounds with enhanced pharmacological profiles:
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Anticancer Agents: Introduction of pyridylamide groups at position 4 (e.g., WO2016089062A2) improved IC₅₀ values against breast cancer cell lines .
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Anti-Inflammatory Derivatives: Hydroxymethyl substituents at position 3 demonstrated radical scavenging activity in RAW264.7 macrophage assays .
| Derivative | Activity (IC₅₀) | Target | Source |
|---|---|---|---|
| 5-Phenoxybenzoxepin-4-amide | 1.33 µM (MCF-7 cells) | ERα | |
| 7-Chloro-thiazolylamide | 5.4 nM (HIV-1 fusion) | CCR5 | |
| 3-Hydroxymethyl analog | 52.5 µg/mL (HCT15 cells) | ROS Scavenging |
Research Trends and Future Directions
Patent Landscape
Recent patents highlight growing interest in benzoxepine-based therapeutics:
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WO2016089062A2: Dibenzo[b,f]oxepines as kinase inhibitors for oncology .
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WO2015077194A1: EZH2 inhibitors for treating hyperproliferative disorders .
Unmet Challenges
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